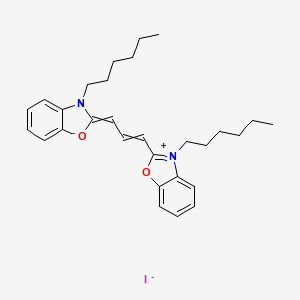

3,3'-Dihexyloxacarbocyanine iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hexyl-2-[3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXYDXJEKLXHN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54501-79-0 (Parent) | |

| Record name | 3,3'-Dihexyloxacarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00886043 | |

| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-82-4 | |

| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dihexyloxacarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dihexyloxacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 3,3'-Dihexyloxacarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyloxacarbocyanine iodide, commonly abbreviated as DiOC6(3), is a carbocyanine-based fluorescent dye that has become an invaluable tool in cell biology, particularly for the investigation of mitochondrial function. This technical guide provides an in-depth exploration of the core mechanism of action of DiOC6(3), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

DiOC6(3) is a lipophilic, cationic (positively charged) dye that readily permeates living cell membranes.[1][2] Its primary mechanism of action revolves around its ability to accumulate in organelles with a negative membrane potential, most notably the mitochondria.[2][3] The mitochondrial inner membrane maintains a significant electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 mV (negative on the inside). This strong negative charge acts as an electrophoretic force, driving the positively charged DiOC6(3) molecules to accumulate within the mitochondrial matrix.[3]

The extent of DiOC6(3) accumulation is directly proportional to the magnitude of the mitochondrial membrane potential.[3] Healthy, respiring mitochondria with a high ΔΨm will sequester a large amount of the dye, resulting in a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, the driving force for dye accumulation is lost, leading to a significant reduction in mitochondrial fluorescence.[4] This principle allows for the sensitive detection of changes in mitochondrial health and function.

At low concentrations, typically in the nanomolar range, DiOC6(3) exhibits high selectivity for mitochondria.[2][5] However, at higher micromolar concentrations, its lipophilic nature leads to its partitioning into other intracellular membranes, including the endoplasmic reticulum and the Golgi apparatus, making concentration optimization a critical aspect of experimental design.[1][2][6]

The fluorescence of DiOC6(3) is quenched upon aggregation at very high concentrations within the hyperpolarized mitochondrial membrane, a phenomenon that should be considered during data interpretation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C29H37IN2O2 | [1] |

| Molecular Weight | 572.52 g/mol | [1] |

| Excitation Wavelength (Maximum) | 483 nm, 484 nm | [1][7] |

| Emission Wavelength (Maximum) | 501 nm | [1][7] |

| CAS Number | 53213-82-4 | [1][7] |

| Application | Recommended Concentration Range | Reference |

| Mitochondrial Membrane Potential (Flow Cytometry) | <1 nM - 100 nM | [4][5] |

| Mitochondrial Membrane Potential (Microscopy) | 1 - 10 µM (working solution) | [1] |

| Endoplasmic Reticulum Staining | Higher concentrations (e.g., >1 µM) | [1][2][6] |

| Stock Solution Preparation | 1 - 10 mM in DMSO or ethanol | [1] |

Experimental Protocols

Preparation of DiOC6(3) Stock and Working Solutions

-

Stock Solution (1-10 mM): Dissolve the required amount of DiOC6(3) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol. For instance, to prepare a 1 mM stock solution, dissolve 0.573 mg of DiOC6(3) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

-

Working Solution (1-10 µM for microscopy, or lower for flow cytometry): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final working concentration in a suitable buffer such as phosphate-buffered saline (PBS) or serum-free culture medium. For example, to prepare a 1 µM working solution from a 1 mM stock, dilute 1 µL of the stock solution into 1 mL of buffer. It is crucial to use the working solution immediately and not to store it.[1]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.

-

Preparation: Aspirate the culture medium from the cells.

-

Staining: Add the freshly prepared DiOC6(3) working solution (e.g., 1-10 µM in warm, serum-free medium or PBS) to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.[1]

-

Washing: Gently aspirate the staining solution and wash the cells 2-3 times with warm culture medium or PBS to remove excess dye.[1]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~510 nm).[1]

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add the DiOC6(3) working solution to the cell suspension to achieve the desired final concentration (e.g., <1 nM to 100 nM).

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[1]

-

Analysis: Analyze the stained cells directly on a flow cytometer using the FL1 channel (or equivalent for green fluorescence detection). A washing step may be included before analysis, but for some protocols measuring mitochondrial membrane potential, analysis is performed without washing.[1]

Mandatory Visualizations

Caption: Mechanism of DiOC6(3) accumulation in mitochondria.

Caption: Experimental workflow for staining suspension cells with DiOC6(3).

Caption: Signaling pathway illustrating DiOC6(3) fluorescence change.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. mterasaki.us [mterasaki.us]

- 3. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. biotium.com [biotium.com]

3,3'-Dihexyloxacarbocyanine iodide excitation and emission spectra

An In-depth Technical Guide to the Excitation and Emission Spectra of 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3))

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as DiOC6(3), is a lipophilic, cationic fluorescent dye widely utilized in cellular biology.[1][2] Its primary applications include the visualization of the endoplasmic reticulum (ER) and mitochondria, as well as the assessment of mitochondrial membrane potential (Δψm).[3][4] The dye's fluorescence is highly dependent on its environment, making it a sensitive probe for cellular dynamics.[5] This guide provides a comprehensive overview of its spectral properties, experimental protocols for its use, and the underlying mechanisms of its function.

DiOC6(3) is cell-permeant and exhibits green fluorescence when excited by blue light.[4][6] Its accumulation in organelles is concentration-dependent. At lower concentrations, the large negative membrane potential of healthy mitochondria leads to the dye's accumulation within this organelle.[2][7] At higher concentrations, DiOC6(3) will also stain other membranous structures, most notably the endoplasmic reticulum.[1][8]

Core Spectral and Physicochemical Properties

The spectral characteristics of DiOC6(3) are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. The key quantitative data are summarized below.

| Property | Value | Solvent / Conditions | Reference(s) |

| Excitation Maximum (λex) | 484 - 487 nm | Methanol (MeOH) | [1][6][9][10] |

| Emission Maximum (λem) | 501 - 504 nm | Methanol (MeOH) | [1][6][9][10] |

| Molar Extinction Coefficient (ε) | ≥120,000 - 150,000 M⁻¹cm⁻¹ | Methanol (MeOH) | [10][11] |

| Molecular Formula | C₂₉H₃₇IN₂O₂ | - | [4][10] |

| Molecular Weight | 572.52 g/mol | - | [10][12] |

| Solubility | DMSO, Ethanol (B145695), DMF, Chloroform | - | [1][10][11][12] |

Experimental Protocols

Accurate and reproducible results when using DiOC6(3) depend on carefully executed protocols. Below are detailed methodologies for solution preparation and cellular staining for different applications.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of DiOC6(3) solutions for subsequent use in cell staining experiments.

-

Stock Solution Preparation (1-10 mM):

-

Dissolve the DiOC6(3) powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a stock solution with a concentration in the range of 1-10 mM.[12]

-

Note: If not for immediate use, the stock solution should be aliquoted into smaller volumes and stored at -20°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[8][12]

-

-

Working Solution Preparation (0.1 - 10 µM):

-

On the day of the experiment, dilute the stock solution using a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free culture medium) to the final working concentration.[8][12]

-

The optimal concentration is cell-type and application-dependent:

-

Note: The working solution should be prepared fresh for each experiment and not stored.[8]

-

Protocol 2: Staining of Suspension Cells for Flow Cytometry

This method is designed for quantifying mitochondrial membrane potential in a cell population.

-

Cell Preparation: Harvest cells and centrifuge at 130-250 x g for 5 minutes. Discard the supernatant.[3][12]

-

Resuspension: Resuspend the cell pellet to a density of approximately 1 x 10⁶ cells/mL in the freshly prepared DiOC6(3) working solution.[3][12]

-

Incubation: Incubate the cell suspension at 37°C for 15-30 minutes, ensuring protection from light to prevent phototoxicity and dye bleaching.[3][11]

-

Washing: After incubation, centrifuge the cells at 130-250 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in warm (37°C) culture medium or PBS to wash the cells.[3][12] Repeat the wash step two to three times to remove excess dye.[12]

-

Analysis: Resuspend the final cell pellet in fresh buffer for immediate analysis on a flow cytometer, typically using the FL1 channel for detection.[12]

Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing mitochondria or the endoplasmic reticulum in cultured cells.

-

Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.[12]

-

Staining: Remove the coverslip from the culture medium. Add the DiOC6(3) working solution to completely cover the cells.[12]

-

Incubation: Incubate at 37°C for 5-30 minutes, protected from light. The optimal time may vary between cell types.[8][12]

-

Washing: After incubation, aspirate the staining solution and wash the coverslip 2-3 times with pre-warmed (37°C) culture medium. Each wash should last for 5-10 minutes to ensure removal of unbound dye.[12]

-

Imaging: Mount the coverslip and visualize using a fluorescence microscope equipped with a standard FITC filter set.[12] Due to the phototoxicity of DiOC6(3), exposure to the excitation light should be minimized.[4]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental processes and underlying biological mechanisms.

Caption: General experimental workflow for staining cells with DiOC6(3).

Caption: Mechanism of DiOC6(3) accumulation in mitochondria driven by membrane potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mterasaki.us [mterasaki.us]

- 3. bio-protocol.org [bio-protocol.org]

- 4. DiOC6 - Wikipedia [en.wikipedia.org]

- 5. DiOC6(3) iodide [3,3-Dihexyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. DiOC6(3) - Lifeasible [lifeasible.com]

- 8. 美国GlpBio - this compound (DiOC6(3) iodide) | Cas# 53213-82-4 [glpbio.cn]

- 9. DiOC6(3)/DiO FluoroFinder [app.fluorofinder.com]

- 10. 3,3 -Dihexyloxacarbocyanine iodide 98 53213-82-4 [sigmaaldrich.com]

- 11. interchim.fr [interchim.fr]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annexin V Staining Protocol [icms.qmul.ac.uk]

The Lipophilic Landscape of Carbocyanine Dyes: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties and applications of lipophilic carbocyanine dyes for researchers, scientists, and drug development professionals.

Lipophilic carbocyanine dyes are a class of fluorescent probes indispensable in modern biological research. Characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties and flanked by long alkyl chains, these molecules exhibit a strong affinity for lipid-rich environments. This inherent lipophilicity, coupled with their robust fluorescence, makes them exceptional tools for labeling and tracking cell membranes, organelles, and entire cells. This technical guide provides a comprehensive overview of the lipophilic properties of common carbocyanine dyes, detailed experimental protocols for their use and characterization, and visual representations of key applications.

Understanding the Lipophilic Nature of Carbocyanine Dyes

The defining characteristic of lipophilic carbocyanine dyes is their amphiphilic structure. The polymethine bridge and heterocyclic rings constitute a charged, hydrophilic chromophore, while the long alkyl chains (typically C18) are highly hydrophobic. This architecture drives their insertion into the lipid bilayers of cell membranes, where the hydrophobic tails embed within the core of the membrane, and the chromophore is positioned at the lipid-water interface.[1] Once incorporated into a membrane, their fluorescence quantum yield increases significantly, and they can diffuse laterally to stain the entire cell.[2][3]

The lipophilicity of these dyes is a critical parameter influencing their behavior in biological systems, including their membrane insertion efficiency, lateral diffusion rates, and potential for non-specific binding. A common quantitative measure of lipophilicity is the logarithm of the octanol-water partition coefficient (logP). A higher logP value indicates greater lipophilicity.

Structure-Lipophilicity Relationship

The lipophilicity of carbocyanine dyes is primarily determined by:

-

Length of the Alkyl Chains: Longer alkyl chains increase the hydrophobicity of the dye, leading to a higher logP value and more stable insertion into lipid membranes. For instance, DiI (DiIC18(3)) and DiO (DiOC18(3)) both possess C18 alkyl chains, contributing to their strong lipophilic character.[4]

-

Polymethine Chain Length: The length of the polymethine bridge primarily influences the spectral properties (absorption and emission wavelengths) of the dye. However, it can also subtly affect the overall shape and flexibility of the molecule, which can influence its interaction with the lipid bilayer.

-

Substituents on the Heterocyclic Rings: Modifications to the aromatic rings can alter the dye's polarity and, consequently, its lipophilicity.

Quantitative Lipophilicity Data

Quantifying the lipophilicity of carbocyanine dyes is crucial for predicting their behavior and optimizing their use in specific applications. The octanol-water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity. While experimental determination of logP for these dyes is challenging due to their tendency to aggregate, computational models provide reliable estimates. The following table summarizes the calculated logP (cLogP) values for several common carbocyanine dyes using the XLOGP3 model, offering a basis for comparison.[5]

| Dye Name | Full Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (XLOGP3) |

| DiI | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | C₅₉H₉₇ClN₂O₄ | 933.88 | 15.6 |

| DiO | 3,3'-dioctadecyloxacarbocyanine perchlorate | C₅₇H₉₃ClN₂O₆ | 937.81 | 14.8 |

| DiD | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate | C₆₁H₉₉ClN₂O₄ | 959.91 | 16.1 |

| DiR | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide | C₆₃H₁₀₁IN₂ | 1013.43 | 16.6 |

Note: The cLogP values were calculated using a predictive model and should be considered as estimates. Higher values indicate greater lipophilicity.

Experimental Protocols

This section provides detailed methodologies for the determination of lipophilicity and key applications of carbocyanine dyes.

Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the traditional and most common technique for the experimental determination of logP.[6][7] This protocol is adapted for fluorescent compounds like carbocyanine dyes.

Materials:

-

Carbocyanine dye of interest

-

n-Octanol (spectroscopic grade, pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Conical flasks or screw-cap tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and PBS in a large separatory funnel.

-

Shake vigorously for 30 minutes and then allow the phases to separate completely overnight.

-

Carefully collect the n-octanol (top layer) and PBS (bottom layer) into separate storage bottles.

-

-

Preparation of Dye Stock Solution:

-

Prepare a stock solution of the carbocyanine dye in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.[2]

-

-

Partitioning:

-

In a series of conical flasks, add a known volume of the pre-saturated PBS.

-

Add a small aliquot of the dye stock solution to each flask to achieve a final aqueous concentration that is within the linear range of your spectrophotometer or spectrofluorometer.

-

Add an equal volume of pre-saturated n-octanol to each flask.

-

Seal the flasks and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).[8]

-

-

Phase Separation:

-

After shaking, allow the flasks to stand undisturbed for at least 2 hours to ensure complete phase separation.

-

Alternatively, centrifuge the mixtures at a low speed (e.g., 1000 x g) for 10-15 minutes to facilitate separation.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from the aqueous phase (bottom layer) and the n-octanol phase (top layer). Be cautious not to cross-contaminate the samples.

-

Measure the absorbance or fluorescence intensity of the dye in each phase using a spectrophotometer or spectrofluorometer at the dye's maximum absorption or emission wavelength.

-

If necessary, dilute the samples with the corresponding pre-saturated solvent to bring the measurement within the linear range of the instrument.

-

-

Calculation of logP:

-

Using a pre-established calibration curve for the dye in each solvent, determine the concentration of the dye in the n-octanol phase ([Dye]octanol) and the aqueous phase ([Dye]aqueous).

-

Calculate the partition coefficient (P) as: P = [Dye]octanol / [Dye]aqueous

-

Calculate the logP as: logP = log10(P)

-

Considerations for Fluorescent Dyes:

-

Aggregation: Carbocyanine dyes can form aggregates in aqueous solutions, which can affect their partitioning behavior. It is crucial to work at concentrations below the critical aggregation concentration.[5]

-

Fluorescence Quenching: High concentrations of the dye in either phase can lead to self-quenching of fluorescence, resulting in an underestimation of the concentration. Dilution of samples before measurement is often necessary.

Neuronal Tracing in Fixed Tissue using DiI

Carbocyanine dyes are widely used for anterograde and retrograde tracing of neuronal pathways in fixed tissues.[9][10]

Materials:

-

Fixed brain or spinal cord tissue (e.g., 4% paraformaldehyde in PBS)

-

DiI crystals or DiI paste

-

Vibratome or cryostat

-

Microscope slides

-

Mounting medium (aqueous)

-

Fluorescence microscope with appropriate filter sets for DiI (e.g., rhodamine filter)

Procedure:

-

Tissue Preparation:

-

The tissue should be well-fixed by perfusion with 4% paraformaldehyde.

-

Post-fix the dissected tissue in the same fixative for at least 24 hours at 4°C.

-

-

Dye Application:

-

Make a small incision in the region of interest in the fixed tissue block.

-

Carefully insert a small crystal of DiI into the incision using fine forceps or a needle. Alternatively, apply a small amount of DiI paste.

-

-

Incubation:

-

Place the tissue block in a sealed container with a small amount of 4% paraformaldehyde to prevent drying.

-

Incubate the tissue at 37°C in the dark for a period ranging from several weeks to months, depending on the desired tracing distance. The diffusion rate of DiI in fixed tissue is approximately 0.2-0.6 mm per day.

-

-

Sectioning:

-

After incubation, section the tissue block using a vibratome or cryostat at a thickness of 50-100 µm.

-

-

Mounting and Imaging:

-

Mount the sections on glass slides with an aqueous mounting medium.

-

Visualize the labeled neurons and their projections using a fluorescence microscope equipped with a rhodamine filter set.

-

Tracking Liposome-Based Drug Delivery with DiD

The lipophilic nature of carbocyanine dyes makes them ideal for labeling the lipid bilayer of liposomes and other lipid-based drug delivery vehicles.[11][12]

Materials:

-

Liposome (B1194612) formulation

-

DiD stock solution (1-2 mM in ethanol)

-

Cell culture medium

-

Target cells

-

Fluorescence microscope or flow cytometer with appropriate filter sets for DiD (far-red)

Procedure:

-

Liposome Labeling:

-

During the liposome preparation process (e.g., thin-film hydration method), add the DiD stock solution to the lipid mixture in the organic solvent. A typical concentration is 0.1-0.5 mol% of the total lipid.

-

Proceed with the liposome formulation protocol (e.g., hydration, extrusion).

-

Remove any unincorporated dye by size exclusion chromatography or dialysis.

-

-

Cellular Uptake Study:

-

Plate the target cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

-

Incubate the cells with the DiD-labeled liposomes at a desired concentration for various time points.

-

Wash the cells with PBS to remove any non-internalized liposomes.

-

-

Analysis:

-

Fluorescence Microscopy: Image the cells to visualize the subcellular localization of the DiD-labeled liposomes.

-

Flow Cytometry: Quantify the cellular uptake of the liposomes by measuring the mean fluorescence intensity of the cell population.

-

Visualizing Key Processes with Graphviz

Diagrams generated using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

Intrinsic Apoptosis Signaling Pathway

This diagram illustrates the intrinsic apoptosis pathway, highlighting the change in mitochondrial membrane potential (ΔΨm), a key event that can be monitored using carbocyanine dyes like DiOC6(3).

Experimental Workflow for Retrograde Neuronal Tracing

This diagram outlines the key steps involved in a retrograde neuronal tracing experiment using DiI.

Workflow for Tracking Nanoparticle Drug Delivery

This diagram illustrates the workflow for synthesizing and tracking DiD-labeled liposomal nanoparticles for drug delivery studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. DiI | DiIC18(3) | membrane dye | cell tracer | TargetMol [targetmol.com]

- 4. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]

- 5. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A robust and quantitative method for tracking liposome contents after intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Mitochondrial Staining by DiOC6(3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles and methodologies underlying the use of 3,3'-dihexyloxacarbocyanine (B12934700) iodide, or DiOC6(3), for the fluorescent staining of mitochondria. DiOC6(3) is a lipophilic, cationic carbocyanine dye widely employed to assess mitochondrial membrane potential (Δψm), a critical indicator of cellular health and function.[1][2][3] Its utility spans various applications, from basic cell biology to apoptosis studies and drug efficacy screening.

The Electrophysical Mechanism of Staining

The primary mechanism driving DiOC6(3) accumulation in mitochondria is the organelle's substantial negative membrane potential. In healthy, respiring cells, the electron transport chain actively pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This process establishes a strong electrochemical gradient, rendering the mitochondrial matrix negatively charged relative to the cytoplasm.

DiOC6(3) is a positively charged (cationic) and membrane-permeable molecule.[4][5] Upon entering a cell, it distributes throughout the cytoplasm. The strong negative potential of the inner mitochondrial membrane electrophoretically attracts the positively charged DiOC6(3) molecules, causing them to accumulate within the mitochondrial matrix against their concentration gradient.[2][6] This accumulation is the basis for the bright, punctate fluorescence characteristic of mitochondrial staining with this dye.[7] A collapse in the mitochondrial membrane potential, a key event in apoptosis, prevents this accumulation, leading to a significant decrease in mitochondrial fluorescence.[2][6]

Concentration-Dependent Organelle Specificity

The selectivity of DiOC6(3) is highly dependent on its working concentration. At low nanomolar concentrations, the dye's accumulation is primarily driven by the strong mitochondrial membrane potential, resulting in specific mitochondrial staining.[4][8] However, as the concentration increases into the micromolar range, the influence of membrane potential is less dominant, and the lipophilic nature of the dye leads to its partitioning into other membranous structures, most notably the endoplasmic reticulum (ER) and Golgi apparatus.[4][5][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Mitochondrial membrane potential assay [bio-protocol.org]

- 4. mterasaki.us [mterasaki.us]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Never say dye: New roles for an old fluorochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

Visualizing the Endoplasmic Reticulum: An In-depth Technical Guide to DiOC6(3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. Visualizing its intricate and dynamic structure is paramount for understanding its function in both normal physiological and pathological states. 3,3'-dihexyloxacarbocyanine (B12934700) iodide, commonly known as DiOC6(3), is a lipophilic, cationic fluorescent dye widely utilized for staining the ER in living and fixed cells.[1][2] This technical guide provides a comprehensive overview of the principles, protocols, and data associated with using DiOC6(3) for ER visualization, tailored for researchers and professionals in drug development.

DiOC6(3) is a cell-permeant dye that exhibits green fluorescence.[3][4] Its utility in ER staining is concentration-dependent. At lower concentrations, it tends to accumulate in mitochondria due to their high membrane potential.[1][5] However, at higher concentrations, it effectively stains the broader membrane systems of the cell, including the endoplasmic reticulum.[1][3][5] This characteristic allows for differential staining of organelles based on dye concentration, though it also necessitates careful optimization to achieve specific ER labeling.

Core Properties and Spectral Data

A thorough understanding of the physicochemical and spectral properties of DiOC6(3) is essential for its effective application. The key quantitative data are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 3,3'-dihexyloxacarbocyanine iodide | [3] |

| Alternative Names | DiOC6(3) Iodide, NK 2280 | [3][6] |

| Molecular Formula | C29H37IN2O2 | [3] |

| Molecular Weight | 572.52 g/mol | [3] |

| Excitation Wavelength | 483-484 nm | [3][5] |

| Emission Wavelength | 501 nm | [3][5] |

| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) (~30 mg/ml) | [5][6] |

| Storage Conditions | Store at -20°C, protect from light | [3] |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful ER visualization. The following sections provide step-by-step methodologies for solution preparation and staining of both suspension and adherent cells.

Preparation of Stock and Working Solutions

Proper preparation of DiOC6(3) solutions is the first critical step for achieving optimal staining.

| Step | Action | Notes | Reference(s) |

| 1 | Prepare Stock Solution: Dissolve DiOC6(3) powder in dimethyl sulfoxide (B87167) (DMSO) or ethanol to a final concentration of 1-10 mM. | If not for immediate use, aliquot the stock solution and store at -20°C. Thawed aliquots should be used immediately and not re-frozen. | [3] |

| 2 | Prepare Working Solution: Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS), to 1-10 µM. | The working solution should be prepared fresh and used immediately. Do not store. | [3] |

Note: The optimal concentration of the working solution is cell-type dependent and requires empirical determination. It is recommended to test a range of concentrations to find the best balance between ER staining and off-target mitochondrial staining.[3]

Staining Protocol for Suspension Cells

This protocol outlines the procedure for staining cells grown in suspension.

| Step | Action | Notes | Reference(s) |

| 1 | Cell Preparation: Centrifuge the cell suspension and discard the supernatant. | [3] | |

| 2 | Resuspension: Resuspend the cell pellet in the DiOC6(3) working solution at a density of 1 x 10^6 cells/mL. | [3] | |

| 3 | Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light. | The optimal incubation time can vary between cell types and should be determined experimentally. | [3] |

| 4 | Washing: Centrifuge the cells at 110-250 x g for 5 minutes and discard the supernatant. | [3] | |

| 5 | Repeat Washing: Gently resuspend the cells in warm (37°C) culture medium and repeat the wash step twice. | Thorough washing is important to remove excess dye and reduce background fluorescence. | [3] |

| 6 | Analysis: The stained cells are now ready for analysis by fluorescence microscopy or flow cytometry. | For flow cytometry, DiOC6(3) can be detected using the FL1 channel. For microscopy, a standard FITC filter set is suitable.[3] | [3] |

Staining Protocol for Adherent Cells

This protocol is designed for staining cells cultured on coverslips or other imaging-compatible vessels.

| Step | Action | Notes | Reference(s) |

| 1 | Cell Culture: Culture adherent cells on sterile glass coverslips to the desired confluency. | [3] | |

| 2 | Preparation: Remove the coverslip from the culture medium and gently drain the excess medium. | [3] | |

| 3 | Staining: Add the DiOC6(3) working solution to the coverslip, ensuring all cells are covered. | [3] | |

| 4 | Incubation: Incubate the coverslip at 37°C for 2-20 minutes, protected from light. | Optimal incubation time is cell-type dependent and should be determined empirically. | [3] |

| 5 | Washing: Drain the staining solution and wash the coverslips 2-3 times with warm (37°C) culture medium. | Each wash should be for 5-10 minutes at 37°C, protected from light. This helps to clear the dye from non-ER compartments and reduce background. | [3] |

| 6 | Imaging: The coverslips are now ready to be mounted and imaged using a fluorescence microscope. | A standard FITC filter set is appropriate for visualizing DiOC6(3) fluorescence.[3] | [3] |

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptual understanding of the experimental process and the dye's behavior, the following diagrams have been generated using Graphviz.

References

Understanding DiOC6(3) Fluorescence in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dihexyloxacarbocyanine iodide, commonly known as DiOC6(3), is a lipophilic, cationic fluorescent dye widely utilized in cell biology for the visualization and assessment of various intracellular structures and physiological states.[1][2] Its utility stems from its ability to permeate live cell membranes and accumulate in different organelles in a concentration-dependent manner, primarily the endoplasmic reticulum (ER) and mitochondria.[3][4] Furthermore, its fluorescence is sensitive to changes in membrane potential, making it a valuable tool for studying cellular health, apoptosis, and mitochondrial function.[2][5] This guide provides a comprehensive overview of the principles of DiOC6(3) fluorescence, detailed experimental protocols, and quantitative data to empower researchers in their application of this versatile probe.

Core Principles of DiOC6(3) Staining

DiOC6(3) is a planar molecule with a delocalized positive charge, a property that governs its interaction with cellular membranes.[3] As a lipophilic cation, it readily passes through the plasma membrane of live cells.[3] Its subsequent localization within the cell is primarily driven by two factors: concentration and the electrochemical gradients across intracellular membranes.[3][6]

At low concentrations , DiOC6(3) preferentially accumulates in mitochondria.[3][4] This is due to the significant negative membrane potential across the inner mitochondrial membrane, which actively draws in the positively charged dye.[3][6] This property allows for the specific visualization of mitochondrial morphology, distribution, and the assessment of mitochondrial membrane potential (ΔΨm).[2] A decrease in ΔΨm, an early hallmark of apoptosis, will result in reduced DiOC6(3) accumulation in the mitochondria and a corresponding decrease in fluorescence intensity.[1]

At higher concentrations , the dye will also stain other membranous organelles, most notably the endoplasmic reticulum.[3][4] The characteristic reticular network of the ER can be clearly distinguished, particularly in the thinner peripheral regions of cultured cells.[3][6] This makes DiOC6(3) a useful tool for studying ER structure and dynamics.[7][8] However, it is important to note that DiOC6(3) is not strictly specific to the ER at these concentrations and will stain other membranes as well.[6]

The following diagram illustrates the concentration-dependent localization of DiOC6(3):

Quantitative Data

For reproducible and accurate experimental design, understanding the key quantitative parameters of DiOC6(3) is crucial. The following tables summarize its spectral properties and recommended working concentrations for various applications.

| Property | Value | Reference |

| Excitation Maximum | 484 nm | [2][9] |

| Emission Maximum | 501 nm | [2][9] |

| Molecular Formula | C29H37IN2O2 | [10] |

| Molecular Weight | 572.52 g/mol | [11] |

| Solubility | DMSO, Ethanol | [2][11] |

Table 1: Physicochemical and Spectral Properties of DiOC6(3)

| Application | Cell Type | Working Concentration | Incubation Time | Reference |

| Mitochondrial Staining | Various | 1-100 nM | 15-30 min | [12] |

| Mitochondrial Membrane Potential (Flow Cytometry) | Human Neutrophils | 0.25 µM | 4 min | [5] |

| Mitochondrial Membrane Potential (Microscopy) | Yeast | 175 nM | 30 min | [13] |

| Endoplasmic Reticulum Staining | Various | 0.1-1 µg/mL (approx. 0.17-1.7 µM) | 5-10 min | [1] |

| Endoplasmic Reticulum Staining (Fixed Cells) | Various | 2.5 µg/mL (approx. 4.4 µM) | 10 sec | [6] |

| Apoptosis Assessment | Various | 4 nM | 30 min | [14] |

Table 2: Recommended Working Concentrations and Incubation Times for DiOC6(3)

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and interpretable results. Below are protocols for key applications of DiOC6(3).

Protocol 1: Staining Mitochondria in Live Cells

This protocol is designed for the visualization of mitochondria and the qualitative assessment of mitochondrial membrane potential.

Materials:

-

DiOC6(3) stock solution (1 mM in DMSO or ethanol)[11]

-

Appropriate cell culture medium or buffer (e.g., PBS)

-

Live cells cultured on coverslips or in imaging dishes

-

Incubator (37°C)

Procedure:

-

Prepare Working Solution: Dilute the DiOC6(3) stock solution to a final working concentration of 1-100 nM in pre-warmed cell culture medium.[12] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium from the cells and replace it with the DiOC6(3) working solution.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[11]

-

Washing: Gently wash the cells 2-3 times with warm culture medium to remove excess dye.[11]

-

Imaging: Immediately visualize the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~510 nm).[11]

The following diagram outlines the workflow for live-cell mitochondrial staining:

Protocol 2: Staining the Endoplasmic Reticulum in Live Cells

This protocol utilizes a higher concentration of DiOC6(3) to visualize the ER network.

Materials:

-

DiOC6(3) stock solution (1 mM in DMSO or ethanol)

-

Appropriate cell culture medium or buffer

-

Live cells cultured on coverslips or in imaging dishes

-

Incubator (37°C)

Procedure:

-

Prepare Working Solution: Dilute the DiOC6(3) stock solution to a final working concentration of 0.1-1.0 µg/mL (approximately 0.17-1.7 µM) in pre-warmed cell culture medium.[1]

-

Cell Staining: Replace the existing culture medium with the DiOC6(3) working solution.

-

Incubation: Incubate the cells at 37°C for 5-10 minutes, protected from light.[1]

-

Washing: Wash the cells 2-3 times with warm culture medium.

-

Imaging: Immediately image the cells using fluorescence microscopy with a FITC filter set. The characteristic reticular pattern of the ER should be visible.[8]

Protocol 3: Assessment of Mitochondrial Membrane Potential in Apoptosis by Flow Cytometry

This protocol allows for the quantitative analysis of changes in mitochondrial membrane potential in a cell population.

Materials:

-

DiOC6(3) stock solution (in DMSO)

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Flow cytometer

Procedure:

-

Cell Preparation: Pellet the cells by centrifugation and resuspend them at a concentration of approximately 1 million cells/mL in a suitable buffer.[14]

-

Prepare Staining Solution: Prepare a working solution of DiOC6(3) at a final concentration of 4 nM in the cell suspension.[14]

-

Incubation: Incubate the cell suspension at 37°C for 30 minutes.[14]

-

Washing: Wash the cells with PBS to remove unbound dye.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, detecting the fluorescence in the green channel (e.g., FL1). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, which is an early indicator of apoptosis.

The underlying principle of using DiOC6(3) to detect apoptosis is illustrated below:

Important Considerations and Limitations

-

Phototoxicity: DiOC6(3) can be phototoxic to live cells, especially at higher concentrations and with prolonged light exposure.[1][15] It is crucial to minimize light exposure during staining and imaging to maintain cell viability.

-

Concentration is Key: The differential staining of mitochondria and the ER is highly dependent on the dye concentration.[3] It is essential to optimize the concentration for the specific application and cell type.

-

Lack of Specificity at High Concentrations: While useful for visualizing the ER based on its morphology, DiOC6(3) is not a specific ER stain at higher concentrations and will label other intracellular membranes.[6]

-

Cell Type Variability: The optimal staining conditions (concentration, incubation time) can vary significantly between different cell types.[11] Therefore, pilot experiments are recommended to determine the ideal parameters.

-

Fixed Cells: DiOC6(3) can be used to stain fixed cells, typically after glutaraldehyde (B144438) fixation.[6] However, fixation can alter membrane potentials and may affect the staining pattern.

Conclusion

DiOC6(3) remains a powerful and versatile fluorescent probe for live-cell imaging. Its ability to differentially stain mitochondria and the endoplasmic reticulum, coupled with its sensitivity to membrane potential, provides researchers with a valuable tool to investigate fundamental cellular processes, including organelle dynamics, cell health, and apoptosis. By understanding the core principles of its fluorescence and adhering to optimized experimental protocols, scientists can effectively leverage DiOC6(3) to generate insightful and reproducible data in their research endeavors.

References

- 1. Never say dye: New roles for an old fluorochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mterasaki.us [mterasaki.us]

- 4. DiOC6(3) - Lifeasible [lifeasible.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 7. DiOC6(3): a useful dye for staining the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labeling the endoplasmic reticulum with DiO-C6(3) for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. DiOC6 - Wikipedia [en.wikipedia.org]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. boa.unimib.it [boa.unimib.it]

- 14. Annexin V Staining Protocol [icms.qmul.ac.uk]

- 15. interchim.fr [interchim.fr]

A Comprehensive Guide to Fluorescent Membrane Potential Probes: Principles and Practices for Researchers and Drug Discovery Professionals

An in-depth exploration of the core principles, experimental applications, and data interpretation of fluorescent membrane potential probes, tailored for scientists and professionals in research and pharmaceutical development.

The membrane potential, a fundamental electrical parameter across the cell membrane, governs a multitude of physiological processes, from neuronal signaling and muscle contraction to cell proliferation and apoptosis. The ability to accurately measure and monitor changes in membrane potential is therefore crucial for advancing our understanding of cellular function and for the development of novel therapeutics. Fluorescent membrane potential probes have emerged as indispensable tools for these investigations, offering a non-invasive and high-throughput alternative to traditional electrophysiological techniques. This guide provides a detailed overview of the basic principles of using these probes, their diverse applications, and practical guidance on experimental design and data analysis.

Core Principles: Understanding the Mechanisms of Fluorescent Membrane Potential Probes

Fluorescent membrane potential probes are broadly categorized into two main classes based on their response kinetics: slow-response and fast-response probes. The choice between these categories depends on the specific biological question and the temporal resolution required for the experiment.

Slow-Response Probes (Redistribution Dyes): These probes, typically lipophilic ions, respond to changes in membrane potential by physically moving across the plasma membrane.[1] In a typical resting cell with a negative internal membrane potential, cationic (positively charged) dyes accumulate inside the cell, while anionic (negatively charged) dyes are excluded.[1] Depolarization of the membrane (a shift to a more positive potential) leads to the influx of anionic dyes and the efflux of cationic dyes.[2] This redistribution results in a change in fluorescence intensity, which is proportional to the membrane potential. Due to the time required for this physical redistribution, these probes have response times in the range of seconds to minutes, making them suitable for monitoring slow changes in resting membrane potential, such as those occurring during cell cycle progression or apoptosis.[3]

Fast-Response Probes (Electrochromic and FRET-based Dyes): In contrast, fast-response probes undergo rapid, voltage-dependent conformational or electronic changes within the membrane itself, enabling the detection of transient potential changes on the millisecond timescale.[4] This makes them ideal for studying dynamic events like action potentials in neurons and cardiomyocytes.[4]

-

Electrochromic Dyes: These probes, such as the ANEP and RH series, are styryl dyes that insert into the cell membrane. A change in the electric field across the membrane alters the electronic structure of the chromophore, leading to a shift in its fluorescence excitation or emission spectrum.[4][5] This spectral shift can be measured as a change in fluorescence intensity at a specific wavelength or as a ratio of intensities at two different wavelengths (ratiometric imaging).[5]

-

FRET-based Dyes: Förster Resonance Energy Transfer (FRET) based systems utilize a pair of fluorophores, a donor and an acceptor, to report on membrane potential.[6] In one common configuration, a stationary donor is fixed to the membrane, while a mobile, charged acceptor moves within the membrane in response to voltage changes.[7] This movement alters the distance between the donor and acceptor, thereby changing the efficiency of FRET and resulting in a ratiometric fluorescence signal.[6]

Quantitative Properties of Common Fluorescent Membrane Potential Probes

The selection of an appropriate fluorescent membrane potential probe is critical for successful experimentation. The following table summarizes the key quantitative properties of several commonly used probes to facilitate this selection process.

| Probe Name | Type | Response Time | ΔF/F per 100 mV | Excitation (nm) | Emission (nm) | Key Features & Applications |

| Slow-Response Probes | ||||||

| DiBAC4(3) | Anionic Oxonol | Seconds to Minutes | ~1% per mV | ~493 | ~516 | Depolarization causes fluorescence increase; widely used for HTS and measuring relative changes in resting potential.[7][8][9][10] |

| DiOC6(3) | Cationic Carbocyanine | Seconds to Minutes | Varies | ~484 | ~501 | Accumulates in hyperpolarized mitochondria; used for mitochondrial membrane potential studies.[3] |

| TMRE | Cationic Rhodamine | Seconds | Varies | ~549 | ~575 | Accumulates in active mitochondria; used for quantitative assessment of mitochondrial membrane potential.[7][11] |

| TMRM | Cationic Rhodamine | Seconds | Varies | ~548 | ~573 | Similar to TMRE, used for mitochondrial membrane potential analysis.[7] |

| JC-1 | Cationic Carbocyanine | Seconds to Minutes | Ratiometric | ~514 (monomer) | ~529 (monomer), ~590 (J-aggregate) | Forms J-aggregates with red emission in healthy, polarized mitochondria; green monomer fluorescence in depolarized mitochondria.[3] |

| Fast-Response Probes | ||||||

| Di-4-ANEPPS | Styryl (Electrochromic) | Sub-millisecond | 2-10% | ~468 | ~635 | Ratiometric potential; used for imaging action potentials in excitable cells.[4][12] |

| Di-8-ANEPPS | Styryl (Electrochromic) | Sub-millisecond | 2-10% | ~467 | ~631 | More photostable and less phototoxic than Di-4-ANEPPS; suitable for longer-term imaging.[4] |

| RH237 | Styryl (Electrochromic) | Milliseconds | Varies | ~506 | ~687 | Used for functional imaging of neurons.[4] |

| FluoVolt™ | Benzothiazole-based | Milliseconds | >25% | ~535 | ~590 | High signal change; suitable for imaging electrical activity in heart tissue and neurons. |

| FMP Dye | Oxonol-based | Seconds | ~183% increase upon depolarization | ~530 | ~565 | High signal-to-background ratio; used in HTS ion channel screening assays.[8][13][14] |

Experimental Protocols: A Practical Guide

The successful application of fluorescent membrane potential probes requires careful attention to experimental detail. Below are detailed methodologies for key experiments.

Fluorescence Microscopy: Measuring Cellular Depolarization with DiBAC4(3)

This protocol describes a method to qualitatively or semi-quantitatively measure changes in the resting membrane potential of adherent cells using the slow-response anionic dye, DiBAC4(3).

Materials:

-

DiBAC4(3) stock solution (1 mg/mL in DMSO)[1]

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with FITC/GFP filter set

-

Depolarizing agent (e.g., high concentration KCl solution)

Protocol:

-

Cell Preparation: Culture adherent cells to a desired confluency (typically 70-90%) on a suitable imaging vessel.

-

Dye Loading:

-

Prepare a working solution of DiBAC4(3) by diluting the stock solution 1:1000 in cell culture medium or HBSS to a final concentration of approximately 1 µg/mL (1.9 µM).[1]

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the DiBAC4(3) working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[1][15] Do not wash out the dye.[15]

-

-

Image Acquisition:

-

Mount the dish on the fluorescence microscope.

-

Using the FITC/GFP filter set (Excitation ~490 nm, Emission ~516 nm), acquire baseline fluorescence images. Use consistent exposure settings for all images.[1]

-

To induce depolarization, carefully add a small volume of a concentrated KCl solution (e.g., to a final concentration of 50 mM) to the imaging medium.

-

Immediately begin acquiring a time-lapse series of images to capture the increase in fluorescence as the cells depolarize.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

-

Plot the change in fluorescence intensity (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) to visualize the depolarization event.

-

Flow Cytometry: Assessing Mitochondrial Membrane Potential with TMRE

This protocol outlines a method for quantifying changes in mitochondrial membrane potential in a cell suspension using the cationic dye TMRE and flow cytometry.

Materials:

-

TMRE stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Suspension cells or trypsinized adherent cells

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer with a 488 nm or 561 nm laser and appropriate emission filters (e.g., PE channel)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium.[16]

-

Positive Control (Optional but Recommended): For a positive control, treat a sample of cells with an uncoupling agent like FCCP (e.g., 5-20 µM) for 10-20 minutes at 37°C to induce mitochondrial depolarization.[11][17]

-

Dye Loading:

-

Prepare a TMRE working solution by diluting the stock solution in pre-warmed cell culture medium. The optimal final concentration should be determined empirically for each cell type but is typically in the range of 20-200 nM.[16][18]

-

Add the TMRE working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.[16][18]

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[18]

-

Resuspend the cell pellet in pre-warmed PBS.

-

Repeat the wash step once more.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in PBS.

-

Analyze the samples on the flow cytometer, exciting at 488 nm or 561 nm and collecting the emission in the appropriate channel (e.g., PE, ~575 nm).[11]

-

Healthy cells with polarized mitochondria will exhibit high TMRE fluorescence, while depolarized cells (e.g., FCCP-treated) will show a significant decrease in fluorescence.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Quantify the percentage of cells with high and low TMRE fluorescence or the mean fluorescence intensity of the populations.

-

High-Throughput Screening (HTS): Ion Channel Modulator Assay

This protocol provides a general framework for a 96- or 384-well plate-based HTS assay to identify modulators of a specific ion channel using a fluorescent membrane potential probe like the FMP dye.

Materials:

-

Cells stably expressing the ion channel of interest

-

Black, clear-bottom 96- or 384-well microplates

-

FLIPR Membrane Potential Assay Kit or similar

-

Assay buffer (e.g., HBSS)

-

Ion channel activator or inhibitor (for controls)

-

Compound library

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.[9]

-

Dye Loading:

-

Compound Addition:

-

Prepare compound plates with the test compounds and controls (e.g., vehicle, known activator, known inhibitor) at the desired concentrations in assay buffer.

-

-

Fluorescence Reading:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence kinetically (e.g., readings every 1-2 seconds).

-

Establish a stable baseline reading for a few seconds.

-

Initiate the automated addition of the compounds from the compound plate to the cell plate.

-

Continue recording the fluorescence for a few minutes to capture the full response.

-

-

Data Analysis:

-

Analyze the kinetic fluorescence data to determine the change in membrane potential induced by each compound. This can be quantified as the peak fluorescence change, the area under the curve, or the rate of change.

-

For dose-response experiments, plot the response against the compound concentration and fit the data to a suitable model to determine IC50 or EC50 values.

-

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental workflows.

Data Analysis and Troubleshooting

Accurate interpretation of data from fluorescent membrane potential probe experiments requires careful data analysis and an awareness of potential artifacts.

Data Analysis:

-

Background Subtraction: It is crucial to subtract the background fluorescence from the images or readings to correct for autofluorescence and non-specific dye binding.[1]

-

Ratiometric Analysis: For probes that exhibit a spectral shift, ratiometric analysis (calculating the ratio of fluorescence intensities at two different wavelengths) can help to correct for variations in dye concentration, cell path length, and illumination intensity.[5]

-

Kinetic Analysis: For dynamic processes, analyzing the kinetics of the fluorescence change (e.g., rise time, decay time) can provide valuable information about the underlying biological process.

-

Calibration: For quantitative measurements of absolute membrane potential, calibration is necessary. This can be achieved by using ionophores (e.g., valinomycin (B1682140) for potassium) to clamp the membrane potential at known values or by correlating the fluorescence signal with simultaneous patch-clamp recordings.

Troubleshooting Common Issues:

-

High Background: This can be caused by excessive dye concentration, insufficient washing (for some protocols), or cell autofluorescence. Optimizing dye concentration and wash steps, and using appropriate background correction can mitigate this issue.[19]

-

Low Signal-to-Noise Ratio: This may be due to low dye loading, photobleaching, or the use of a probe with a small fluorescence change. Increasing the dye concentration (within limits to avoid toxicity), using a more photostable probe, or employing a more sensitive detector can help.

-

Compound Interference: In drug screening assays, some test compounds may be fluorescent or may quench the fluorescence of the probe, leading to false positives or negatives.[8] It is important to perform control experiments to test for such compound interference.

-

Cell Health: The health of the cells is paramount. Ensure that the dye loading conditions and experimental manipulations are not cytotoxic. Including viability controls is recommended.

Conclusion

Fluorescent membrane potential probes are powerful and versatile tools that have revolutionized the study of cellular electrophysiology. By understanding the fundamental principles of how these probes work, selecting the appropriate probe for the biological question, and employing rigorous experimental design and data analysis, researchers and drug development professionals can gain valuable insights into a wide range of cellular processes. This guide provides a solid foundation for the effective application of these essential research tools.

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Fluorescence emission spectral shift measurements of membrane potential in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 7. biotium.com [biotium.com]

- 8. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. biotium.com [biotium.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. abpbio.com [abpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. assaygenie.com [assaygenie.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]

The Dawn of Cellular Cartography: A Technical Guide to Carbocyanine Dyes in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of carbocyanine dyes in cell biology. From their early use in photography to their indispensable role in modern fluorescence microscopy and diagnostics, this document provides a comprehensive overview for researchers and professionals in the life sciences.

A Luminous History: The Journey of Carbocyanine Dyes

The story of carbocyanine dyes is one of incremental innovation, spanning over a century of chemical synthesis and biological application. Their journey from industrial colorants to precise cellular probes has revolutionized our understanding of cellular architecture and function.

The Early Days: Photography and Spectral Sensitization

The origins of cyanine (B1664457) dyes are intertwined with the development of photography. In 1873, the German photochemist Hermann Wilhelm Vogel made a groundbreaking discovery: dye sensitization.[1][2][3] He found that by adding certain dyes to photographic emulsions, he could extend their sensitivity to green and other colors of the visible spectrum, a significant leap from the blue- and UV-sensitive materials of the time.[1] This discovery laid the groundwork for panchromatic film and color photography.

The 20th Century: Pioneers of Polymethine Dyes

The early 20th century saw chemists like Walter König systematically investigate the structure and synthesis of polymethine dyes, the class to which carbocyanines belong.[4][5][6] His work was crucial in understanding how the length of the polymethine chain dictates the absorption and emission spectra of these dyes.[4] Later, Leslie G. S. Brooker and his colleagues at Eastman Kodak made significant contributions to the synthesis and understanding of a wide variety of cyanine and merocyanine (B1260669) dyes, further expanding their applications in photography and other industries.[7][8][9][10]

The Biological Revolution: From Stains to Probes

The transition of carbocyanine dyes into the realm of cell biology began in the latter half of the 20th century. Their lipophilic nature, allowing them to readily insert into cell membranes, made them ideal candidates for studying cellular structures. The work of Alan Waggoner and his colleagues in the 1990s was a pivotal moment.[11] They developed a new class of sulfonated cyanine dyes, which they licensed to Amersham as the "Cy" dyes (e.g., Cy3, Cy5).[11] This modification dramatically improved their water solubility and reduced aggregation, making them highly effective and popular fluorescent labels for biomolecules.[11][12]

One of the earliest and most impactful applications in cell biology was their use as neuronal tracers. The fluorescent carbocyanine dyes DiI and DiO were found to be excellent retrograde and anterograde tracers in the developing nervous system, allowing for detailed mapping of neuronal connections.[13] Their ability to diffuse laterally within the plasma membrane made them invaluable for labeling and tracking neurons, both in fixed tissues and in living cultures.[13][14]

The Photophysical Orchestra: Properties of Carbocyanine Dyes

Carbocyanine dyes are prized for their exceptional photophysical properties, which can be tuned by modifying their chemical structure. The length of the polymethine chain and the nature of the heterocyclic nuclei are key determinants of their absorption and emission wavelengths.

| Dye Name | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |

| DiO (DiOC18(3)) | 484 | 501 | ~150,000 | ~0.5 | Green-emitting membrane stain, neuronal tracing.[15][16] |

| DiI (DiIC18(3)) | 549 | 565 | ~150,000 | ~0.3 | Red-orange emitting membrane stain, widely used for neuronal tracing.[15][16][17] |

| DiD | 644 | 665 | ~250,000 | ~0.3 | Far-red emitting membrane stain, suitable for tissues with high autofluorescence.[18] |

| Cy3 | 550 | 570 | 150,000 | 0.15 - 0.24 | Bright, orange-emitting dye for labeling proteins and nucleic acids.[19][20] |

| Cy5 | 650 | 670 | 250,000 | 0.20 - 0.27 | Bright, far-red emitting dye, commonly used in multiplexing and FRET.[19][21][] |

| Cy7 | 750 | 773 | ~250,000 | ~0.30 | Near-infrared (NIR) dye, ideal for in vivo imaging due to deep tissue penetration.[19][] |

| JC-1 (monomer) | 514 | 527 | - | - | Green-emitting monomer at low membrane potential.[23] |

| JC-1 (J-aggregate) | 585 | 590 | - | - | Red-emitting aggregate at high mitochondrial membrane potential.[23] |

Illuminating Cellular Dynamics: Key Experimental Protocols

The versatility of carbocyanine dyes is reflected in the wide range of experimental techniques they have enabled. Below are detailed protocols for two fundamental applications: neuronal tracing and the measurement of mitochondrial membrane potential.

Anterograde and Retrograde Neuronal Tracing with DiI

This protocol outlines the basic steps for labeling neuronal pathways in fixed tissue using DiI crystals. The lipophilic nature of DiI allows it to diffuse laterally within the neuronal plasma membrane, effectively tracing axonal projections.

Materials:

-

Fixed brain or spinal cord tissue (e.g., 4% paraformaldehyde in PBS)

-

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) crystals

-

Phosphate-buffered saline (PBS)

-

Fine-tipped insect pins or glass micropipettes

-

Vibratome or cryostat for sectioning

-

Fluorescence microscope with appropriate filter sets for rhodamine

Procedure:

-

Tissue Preparation: The tissue should be well-fixed. Post-fixation for at least 24 hours is recommended.[24]

-

Crystal Application:

-

Incubation:

-

Place the tissue in a sealed container with a small amount of 4% paraformaldehyde to maintain fixation and prevent drying.

-

Incubate the tissue in the dark at 37°C. The incubation time will vary depending on the distance the dye needs to travel, ranging from several days to weeks.[24]

-

-

Sectioning:

-

After sufficient incubation, section the tissue using a vibratome or a cryostat at a thickness of 50-100 µm.[24]

-

-

Mounting and Imaging:

-

Mount the sections on glass slides using an aqueous mounting medium. Avoid organic solvents which can cause the dye to diffuse.

-

Visualize the labeled neurons using a fluorescence microscope with a rhodamine filter set.[25]

-

Measurement of Mitochondrial Membrane Potential with JC-1

JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent shift in its fluorescence emission. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Materials:

-

Cultured cells

-

JC-1 dye

-

Cell culture medium

-

Fluorescence microscope with filter sets for both green (FITC) and red (TRITC) fluorescence, or a flow cytometer

-

Positive control (e.g., FCCP or CCCP, mitochondrial membrane potential uncouplers)

Procedure:

-

Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates).

-

JC-1 Staining:

-

Prepare a stock solution of JC-1 in DMSO (typically 1-5 mg/mL).

-

Dilute the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL.

-

Remove the existing medium from the cells and replace it with the JC-1 containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the JC-1 containing medium and wash the cells twice with pre-warmed PBS or culture medium.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells using both green (FITC) and red (TRITC) filter sets. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or metabolically stressed cells will show green fluorescence.

-